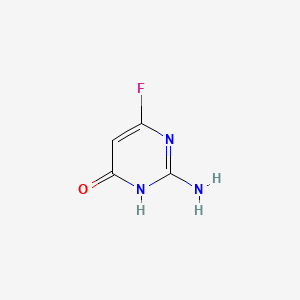

2-Amino-4-hydroxy-6-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-hydroxy-6-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a fluorine atom at position 4. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and nucleoside analogs. Its structural features enable hydrogen bonding, metal coordination, and π-π stacking interactions, making it relevant in targeting biological systems such as kinases or nucleic acid-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine can be achieved through various methods. One common approach involves the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The resulting product is treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine. This intermediate is then reacted with ammoniacal liquor and further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is carefully controlled to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-6-fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at position 6 can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cyclization: It can form cyclic derivatives through reactions with suitable reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as organolithium compounds are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that 2-Amino-4-hydroxy-6-fluoropyrimidine exhibits significant antiviral and anticancer activities. Its structural similarity to other pyrimidine derivatives suggests potential efficacy against various cancers and viral infections. For instance, studies have shown that derivatives of this compound can inhibit the replication of viruses such as influenza A and exhibit cytotoxic effects on cancer cell lines, including prostate and colorectal cancers .

Mechanism of Action

The compound's mechanism of action involves the inhibition of specific enzymes and pathways relevant to disease processes. It has been observed to inhibit nitric oxide production in immune cells, which may have implications for treating inflammatory conditions and modulating immune responses . Additionally, it interacts with enzymes involved in nucleotide synthesis, influencing cellular processes such as proliferation and apoptosis.

Biological Research

Biological Activity Assessment

The biological activity of this compound has been assessed through various assays. For example, cytotoxicity tests using the MTT assay demonstrated its effectiveness against several cancer cell lines, showing a dose-dependent response . Furthermore, molecular docking studies have provided insights into its binding interactions with target proteins, enhancing the understanding of its potential therapeutic applications .

Industrial Applications

Synthesis and Development

In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable in developing new materials and chemical processes within the pharmaceutical industry. The compound's ability to undergo various chemical reactions allows researchers to explore a wide range of derivatives with tailored biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-fluoropyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5)

- Structure : Replaces fluorine with a trifluoromethyl (-CF₃) group at position 5.

- Properties :

- Applications : Used in antiviral research due to its resistance to metabolic oxidation .

2-Amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5)

- Structure : Substitutes fluorine with a methyl (-CH₃) group.

- Properties :

- Applications : Intermediate in agrochemical synthesis .

2-Amino-6-chloropyrimidin-4(3H)-one (CAS 1194-21-4)

- Structure : Chlorine replaces fluorine at position 6.

- Properties :

- Applications : Precursor in antimetabolite drug development .

Substituent Variations at the 4-Position

2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)

- Structure : Replaces the hydroxyl group with chlorine at position 4 and adds methyl at position 6.

- Properties :

- Applications : Building block for herbicides .

Complex Fluorinated Pyrimidine Derivatives

4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine (CAS 1499162-60-5)

- Structure : Integrates a fluoropyridyl moiety into a fused pyrido-pyrimidine system.

- Properties :

- Applications : Investigated as a kinase inhibitor in oncology .

PF-06733804

- Structure : Contains difluoro and trifluoromethoxy substituents on a cyclopentane-fused pyrimidine.

- Properties :

- Applications : Preclinical candidate for inflammatory diseases .

Data Tables

Table 1: Key Properties of 2-Amino-4-hydroxy-6-fluoropyrimidine and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | logP | pKa | Key Application |

|---|---|---|---|---|---|---|

| This compound | N/A | C₄H₄FN₃O | ~137.1 | 0.5 | ~6.8 | Enzyme inhibition |

| 2-Amino-4-hydroxy-6-(trifluoromethyl) | 1513-69-5 | C₅H₄F₃N₃O | 179.1 | 1.2 | ~5.2 | Antiviral research |

| 2-Amino-4-hydroxy-6-methyl | 3977-29-5 | C₅H₇N₃O | 125.1 | 0.3 | ~8.1 | Agrochemical synthesis |

| 4-Amino-6-(2-fluoro-4-pyridyl)pyrido | 1499162-60-5 | C₁₂H₈FN₅ | 253.2 | 2.1 | N/A | Kinase inhibition |

Table 2: Substituent Effects on Reactivity and Bioactivity

| Substituent (Position 6) | Electronic Effect | Lipophilicity (logP) | Bioactivity Trend |

|---|---|---|---|

| -F | Moderate -I effect | 0.5 | Balanced solubility/activity |

| -CF₃ | Strong -I effect | 1.2 | Enhanced target affinity |

| -CH₃ | +I effect | 0.3 | Reduced electrophilicity |

| -Cl | Strong -I effect | 0.9 | Increased reactivity |

Biological Activity

Overview

2-Amino-4-hydroxy-6-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by an amino group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position. Its molecular formula is C5H5FN2O, with a molecular weight of approximately 145.09 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The unique structural features of this compound contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, which can affect the compound's interaction with biological targets.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in immune cells, which is crucial for modulating inflammatory responses. This inhibition may have therapeutic implications for conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Anticancer Potential

The structural similarity of this compound to other pyrimidine derivatives suggests potential anticancer activity. Studies have indicated that compounds with similar structures can influence cellular processes such as proliferation and apoptosis. Preliminary findings suggest that this compound may interact with enzymes involved in nucleotide synthesis, potentially leading to the inhibition of cancer cell growth.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors associated with inflammatory pathways and cell proliferation. By inhibiting these targets, this compound may exert its biological effects, including reducing inflammation and hindering cancer cell growth.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine | Methyl group at the 6-position | Less reactive than its fluorinated counterpart |

| 5-Fluoro-2-amino-pyrimidine | Fluorine at the 5-position | Exhibits different biological activities |

| 2-Amino-4,6-dichloropyrimidine | Two chlorine atoms at positions 4 and 6 | Stronger inhibition of nitric oxide production |

The distinct combination of functional groups in this compound imparts unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Nitric Oxide Production : A study demonstrated that this compound effectively reduced NO levels in activated immune cells, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : Investigations into its effects on cancer cell lines showed promising results in inhibiting cell proliferation, suggesting further exploration for cancer therapeutics.

- Mechanistic Insights : Further research is needed to elucidate the specific molecular pathways affected by this compound, particularly its interactions with nucleotide synthesis enzymes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-4-hydroxy-6-fluoropyrimidine in laboratory settings?

- Methodological Answer : Proper handling includes wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Use filter-tipped pipettes to minimize cross-contamination, and store waste separately for professional disposal . For structural analogs like trifluoromethyl derivatives, NIST guidelines emphasize rigorous solvent purification and inert atmospheres during synthesis to prevent decomposition .

Q. How can researchers synthesize this compound under mild, metal-free conditions?

- Methodological Answer : A scalable approach involves cyclocondensation of β-fluoroaryl ketones with guanidine derivatives in DMSO at 80–100°C for 6–12 hours. This method avoids transition-metal catalysts and achieves yields >85% by optimizing stoichiometry and reaction time . Purification via recrystallization (ethanol/water) ensures high purity (>98%) for downstream applications.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl/amino groups (δ 10.2–11.5 ppm). 19F NMR (376 MHz) confirms the fluorine substituent (δ -110 to -115 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass (e.g., calculated [M+H]+: 158.03; observed: 158.05) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR data for fluorinated pyrimidines?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. For example, hydroxyl and amino groups in DMSO-d6 exhibit broad peaks due to hydrogen bonding, whereas deuterated methanol sharpens signals. Validate assignments by comparing experimental data with NIST reference spectra and computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .

Q. What strategies optimize the interaction studies of this compound with biological targets?

- Methodological Answer : Employ fluorescence polarization assays to measure binding affinity to enzymes like dihydrofolate reductase (DHFR). Use a competitive binding setup with methotrexate as a reference inhibitor. For crystallography, co-crystallize the compound with DHFR (PDB: 1RA2) in 0.1 M HEPES (pH 7.5) and 25% PEG 3350. Resolve structures at 1.8–2.0 Å resolution to map hydrogen bonds between the 4-hydroxy group and Asp27 residue .

Q. How can researchers resolve contradictions in the reactivity of this compound across different solvents?

- Methodological Answer : Reactivity variations stem from solvent polarity and hydrogen-bonding capacity. For nucleophilic substitutions, use DMF or DMSO to stabilize transition states via solvation. In contrast, aqueous ethanol enhances tautomerization (keto-enol equilibria), altering reactivity. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:1) and quantify intermediates by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Properties

CAS No. |

2253-05-6 |

|---|---|

Molecular Formula |

C4H4FN3O |

Molecular Weight |

129.09 g/mol |

IUPAC Name |

2-amino-4-fluoro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

InChI Key |

YKFUJFCMZDFKSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(NC1=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.